methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate
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Overview
Description
Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of 1,8-naphthyridine, a heterocyclic compound containing two nitrogen atoms in a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate typically involves the reaction of 1,8-naphthyridine derivatives with appropriate reagents. One common method is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,8-naphthyridine, such as:
- 1,5-naphthyridine
- 1,6-naphthyridine
- 1,7-naphthyridine
Uniqueness
Methyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature may confer distinct chemical and biological properties compared to other naphthyridine derivatives .
Properties
CAS No. |
886367-99-3 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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